molecular formula C12H26O5 B1346956 Di(trimethylolpropane) CAS No. 23235-61-2

Di(trimethylolpropane)

Cat. No.: B1346956
CAS No.: 23235-61-2
M. Wt: 250.33 g/mol
InChI Key: WMYINDVYGQKYMI-UHFFFAOYSA-N
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Description

Di(trimethylolpropane) is a polyhydric alcohol containing four primary hydroxyl groups. It is a white, crystalline solid that is often used in the production of various resins, lubricants, and chemical intermediates. The compound is known for its high chemical resistance, thermal stability, and excellent viscosity-temperature properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Di(trimethylolpropane) is typically synthesized through the etherification of trimethylolpropane. The process involves heating a solution containing trimethylolpropane and a monocarboxylic acid or its anhydride in the presence of an acid catalyst. The reaction is carried out at temperatures ranging from 50°C to 200°C, with continuous removal of water formed during the reaction .

Industrial Production Methods: In industrial settings, the production of di(trimethylolpropane) involves the use of high-purity trimethylolpropane and controlled reaction conditions to ensure a high yield of the desired product. The process may include vacuum distillation or azeotropic distillation to remove water and other by-products .

Chemical Reactions Analysis

Types of Reactions: Di(trimethylolpropane) undergoes various chemical reactions, including esterification, etherification, and transesterification. It can react with carboxylic acids to form esters, and with alcohols to form ethers .

Common Reagents and Conditions:

    Esterification: Carboxylic acids or their anhydrides, acid catalysts, temperatures around 60°C.

    Etherification: Alcohols, acid catalysts, temperatures ranging from 50°C to 200°C.

    Transesterification: Esters, lipase enzymes, temperatures around 60°C.

Major Products:

Properties

IUPAC Name

2-[2,2-bis(hydroxymethyl)butoxymethyl]-2-ethylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O5/c1-3-11(5-13,6-14)9-17-10-12(4-2,7-15)8-16/h13-16H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYINDVYGQKYMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)(CO)COCC(CC)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044879
Record name 2,2'-(Oxydimethanediyl)bis(2-ethylpropane-1,3-diol)
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Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder; Liquid; Pellets or Large Crystals
Record name 1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-ethyl-
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CAS No.

23235-61-2
Record name Ditrimethylolpropane
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Record name Ditrimethylolpropane
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Record name 1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-ethyl-
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Record name 2,2'-(Oxydimethanediyl)bis(2-ethylpropane-1,3-diol)
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Record name 2,2'-[oxybis(methylene)]bis[2-ethylpropane-1,3-diol]
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Record name DITRIMETHYLOLPROPANE
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Synthesis routes and methods

Procedure details

DE 10 2010 033 844 A1 likewise concerns a process for obtaining ditrimethylolpropane from the secondary streams of trimethylolpropane preparation. This involves dissolving the high-boiling fractions and residues obtained in water and catalytically hydrogenating the aqueous solution in the presence of an acidic compound to split formaldehyde-containing acetals. After removal of solids, the aqueous hydrogenated material is then contacted both with basic and with acidic ion exchangers. A trimethylolpropane-enriched product stream is distilled out of the aqueous eluate, and ditrimethylolpropane remains as the distillation residue. In order that ditrimethylolpropane is obtained in sufficient quality in the distillation residue, in the process according to DE 10 2010 033 844 A1, the treatment of the aqueous hydrogenated material both with basic and with acidic ion exchangers is absolutely necessary.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Di(trimethylolpropane)?

A1: Di(trimethylolpropane) has the molecular formula C12H26O6 and a molecular weight of 266.33 g/mol.

Q2: What spectroscopic techniques are used to characterize Di(trimethylolpropane)?

A2: Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to characterize Di-TMP. FTIR can identify characteristic functional groups like hydroxyl (-OH) and C-O bonds. NMR, specifically 1H NMR and 13C NMR, provides detailed information about the hydrogen and carbon environments in the molecule, respectively. [, , ]

Q3: Are there alternative methods for synthesizing Di(trimethylolpropane)?

A3: While Di-TMP is often obtained as a byproduct during the production of trimethylolpropane, researchers are exploring sustainable synthesis routes. One method involves using diglycerol bisacetonide, a renewable material, in a polytransacetalization reaction with cyclic ketones. This process allows for the synthesis of polycycloacetals with varying properties, including those containing Di-TMP units. []

Q4: What are the key applications of Di(trimethylolpropane)?

A4: Di-TMP is a versatile building block for various polymers and materials. It finds applications in the synthesis of polyurethanes, polyesters, polyacrylates, and polycarbonates. Specific uses include flame retardants for textiles [, , ], crosslinking agents in UV-curable coatings [, ], components of biolubricants [, , ], and precursors for electrolytes in lithium-ion batteries [].

Q5: How does the structure of Di(trimethylolpropane) contribute to its material properties?

A5: Di-TMP possesses six hydroxyl groups, making it highly reactive and suitable for polycondensation reactions. This multifunctionality allows it to act as a crosslinking agent, enhancing the mechanical strength, thermal stability, and solvent resistance of polymers. [, , ]

Q6: What are the limitations of conventional polyurethane synthesis and how does Di-TMP offer a solution?

A6: Conventional polyurethane synthesis relies heavily on the use of isocyanates, which are associated with toxicity and environmental concerns. Di-TMP, when converted to its cyclic carbonate derivative, can be used in non-isocyanate polyurethane synthesis. This approach offers a more environmentally friendly route to polyurethanes. [, , ]

Q7: How does the incorporation of Di(trimethylolpropane) affect the thermal stability of polymers?

A7: The incorporation of Di-TMP generally increases the thermal stability of polymers. For example, in ultraviolet-cured films designed for protective layers, the addition of Di-TMP tetraacrylate as a crosslinker significantly enhanced the films' resistance to acids and organic solvents. [] Similarly, in the synthesis of ultrafine fully vulcanized powdered natural rubber, the use of Di-TMP tetra-acrylate as a crosslinking agent improved the thermal stability of the resulting material. []

Q8: Can the properties of Di(trimethylolpropane)-based materials be further modified?

A8: Yes, the properties of Di-TMP-based materials can be finely tuned through copolymerization with other monomers. For instance, in the development of biolubricants, researchers have explored combining Di-TMP with different polyhydric alcohols like trimethylolpropane and pentaerythritol. This strategy allows for the creation of biolubricants with tailored viscosity and low-temperature properties. [, ]

Q9: Has computational chemistry been applied to research involving Di(trimethylolpropane)?

A10: While there's limited research directly using computational methods like QSAR modeling for Di-TMP, computational tools have been employed in studies involving Di-TMP-derived polymers. For instance, in research on lignin-based epoxy resins, the glass transition temperatures of epoxy resins incorporating Di-TMP were successfully predicted using computational methods, demonstrating the applicability of computational chemistry in this field. []

Q10: Are there any potential biomedical applications of Di(trimethylolpropane) or its derivatives?

A11: While Di-TMP itself is not widely explored for biomedical applications, its derivatives show promise. For instance, microparticles synthesized using Di-TMP tetraacrylate exhibit potential as drug delivery vehicles, particularly for targeting macrophages. These particles can be functionalized with different chemical moieties, influencing their uptake by macrophages and their inflammatory response. []

Q11: What is the environmental impact of Di(trimethylolpropane) production and use?

A13: The production of Di-TMP, often as a byproduct of trimethylolpropane synthesis, can generate waste streams. Research focuses on minimizing waste and improving the efficiency of Di-TMP recovery. For instance, studies have investigated optimizing the distillation and crystallization processes to increase Di-TMP yield and reduce waste generation. [, ]

Q12: Are there any initiatives to make Di(trimethylolpropane) production more sustainable?

A14: Yes, researchers are actively exploring sustainable alternatives for Di-TMP production. One approach involves utilizing renewable resources like diglycerol bisacetonide to synthesize Di-TMP-containing polymers. This shift towards renewable feedstocks aligns with the principles of green chemistry and aims to reduce the environmental footprint of Di-TMP production. []

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